molecular formula C24H46N8 B13108696 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane

1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane

Katalognummer: B13108696
Molekulargewicht: 446.7 g/mol
InChI-Schlüssel: WPVKOBPYIJPLAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with two 1,4,7,10-tetraazacyclododecane (cyclen) groups. This compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 1,4,7,10-tetraazacyclododecane in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Metal salts (e.g., Cu(NO3)2, ZnCl2) in aqueous or organic solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst or under specific reaction conditions.

Major Products Formed

    Metal Complexes: The formation of stable metal complexes with various metal ions.

    Functionalized Derivatives: Substituted benzene derivatives with different functional groups.

Wirkmechanismus

The mechanism by which 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene exerts its effects primarily involves its ability to chelate metal ions. The cyclen groups provide multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets, such as enzymes or receptors, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is unique due to its dual cyclen groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly valuable in applications requiring strong and selective metal ion binding .

Eigenschaften

Molekularformel

C24H46N8

Molekulargewicht

446.7 g/mol

IUPAC-Name

1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C24H46N8/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31/h1-4,25-30H,5-22H2

InChI-Schlüssel

WPVKOBPYIJPLAE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.